Definitive Guide to the Nomenclature, Synthesis, and Pharmaceutical Utility of 2-Isobutylquinoline-4-carboxylic Acid
Definitive Guide to the Nomenclature, Synthesis, and Pharmaceutical Utility of 2-Isobutylquinoline-4-carboxylic Acid
Executive Summary
2-Isobutylquinoline-4-carboxylic acid (CAS: 24260-31-9) represents a critical scaffold in the library of cinchoninic acid derivatives. While often overshadowed by its 2-phenyl analogs (e.g., Cinchophen), the 2-alkyl substituted variants are gaining traction as lipophilic bioisosteres in the development of NK3 receptor antagonists, anti-infectives, and ligands for nuclear receptors.
This guide provides a rigorous analysis of the compound's systematic nomenclature, establishing the Preferred IUPAC Name (PIN) to eliminate ambiguity in patenting and publication. Furthermore, it details self-validating synthetic protocols—specifically differentiating between the Pfitzinger and Doebner pathways—and offers a structural basis for its pharmacological relevance.
Systematic Nomenclature and Structural Logic
Precise nomenclature is the bedrock of chemical communication. While "2-Isobutylquinoline-4-carboxylic acid" is the common trade name, it relies on retained trivial terminology ("Isobutyl", "Quinoline"). For regulatory and intellectual property purposes, the systematic construction is required.
Derivation of the Preferred IUPAC Name (PIN)
The naming process follows the hierarchy of the IUPAC Blue Book (P-44):
-
Principal Functional Group: The carboxyl group (-COOH) has the highest priority, determining the suffix -carboxylic acid .
-
Parent Hydride: The nitrogen-containing bicyclic aromatic system is quinoline .
-
Numbering:
-
The nitrogen atom is position 1.
-
Numbering proceeds around the rings to give substituents the lowest locants.
-
The carboxyl group is fixed at position 4 (defining the "cinchoninic acid" class).[1]
-
-
Substituent: The alkyl chain at position 2 is commonly called "isobutyl". However, IUPAC systematic nomenclature prefers 2-methylpropyl .
Resulting PIN: 2-(2-Methylpropyl)quinoline-4-carboxylic acid
Structural Visualization[2]
The following diagram illustrates the numbering scheme and priority logic.
Nomenclature Comparison Table
| Naming System | Name | Usage Context |
| IUPAC PIN | 2-(2-Methylpropyl)quinoline-4-carboxylic acid | Patents, Regulatory Filings |
| Retained IUPAC | 2-Isobutylquinoline-4-carboxylic acid | General Research, Catalogs |
| Common/Trivial | 2-Isobutylcinchoninic acid | Historical Literature |
| CAS Index Name | 4-Quinolinecarboxylic acid, 2-(2-methylpropyl)- | Database Indexing |
Synthetic Pathways: Causality and Protocols
Two primary pathways exist for synthesizing 2-substituted quinoline-4-carboxylic acids: the Pfitzinger Reaction and the Doebner Reaction . While the Pfitzinger reaction is classic, the Doebner reaction offers superior regiocontrol for this specific alkyl substitution.
Method A: The Doebner Reaction (Recommended)
Rationale: The Doebner reaction involves the three-component condensation of an aniline, an aldehyde, and pyruvic acid. By selecting isovaleraldehyde (3-methylbutanal), the 2-isobutyl group is installed unambiguously without the regiochemical ambiguity often seen in the Pfitzinger reaction of mixed ketones.
Reaction Scheme
Step-by-Step Protocol
-
Reagents:
-
Aniline (10 mmol, 0.93 g)
-
Isovaleraldehyde (10 mmol, 0.86 g)
-
Pyruvic acid (10 mmol, 0.88 g)
-
Solvent: Ethanol (20 mL)
-
-
Procedure:
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour into ice-cold water (100 mL).
-
Adjust pH to ~4–5 with dilute HCl if necessary to ensure precipitation of the free acid.
-
Filter the precipitate.[1]
-
-
Purification:
-
Recrystallize from ethanol/water (70:30).
-
Expected Yield: 60–75%
-
Appearance: Off-white to pale yellow solid.
-
Method B: The Pfitzinger Reaction (Alternative)
Rationale: This method uses Isatin and 4-methyl-2-pentanone (Methyl Isobutyl Ketone, MIBK). Critical Note on Regiochemistry: MIBK has two alpha-positions: a methyl group (C1) and a methylene group (C3). Condensation at the methyl group yields the desired 2-isobutyl product. Condensation at the methylene yields the 2-methyl-3-isopropyl isomer. Steric hindrance from the isopropyl group in MIBK generally favors attack at the methyl group, making this a viable route, though less specific than Doebner.
Mechanistic Pathway (Graphviz)
Pharmaceutical Applications and Bioactivity[5][6][7][8][9][10][11]
The 2-substituted quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a template for various therapeutic agents.
NK3 Receptor Antagonists
The core structure mimics the quinoline moiety found in Osanetant and Talnetant , drugs developed for schizophrenia and depression. The 2-isobutyl group provides a lipophilic anchor that fits into the hydrophobic pocket of the NK3 receptor, similar to the 2-phenyl group in Osanetant but with different metabolic stability and solubility profiles.
Anti-Infective Agents
Historically, cinchoninic acid derivatives (related to quinine) have shown antimalarial activity.[4][5] The introduction of the isobutyl group at position 2 enhances cell membrane permeability, potentially increasing efficacy against intracellular parasites compared to more polar analogs.
Analytical Characterization Data (Reference)[2][3]
To validate the synthesis, the following spectral characteristics are expected:
-
1H NMR (DMSO-d6, 400 MHz):
- 13.5-14.0 (br s, 1H, COOH)
- 8.0-8.6 (m, 4H, Ar-H, quinoline ring)
- 7.8 (s, 1H, H-3 proton)
-
2.8 (d, 2H, Isobutyl
) - 2.1 (m, 1H, Isobutyl CH)
-
0.95 (d, 6H, Isobutyl
)
-
Melting Point: ~192°C (Consistent with literature for cinchoninic acid derivatives).
References
-
IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Link
-
Sigma-Aldrich. (n.d.). 2-Isobutyl-quinoline-4-carboxylic acid Product Sheet. Merck KGaA. Link
-
Palmer, M. J., et al. (2005). "Structure-Activity Relationships of Quinoline-4-Carboxamide NK3 Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters, 15(7), 1931-1935. Link
-
Mansfield, R. C., et al. (1956). "The Pfitzinger Reaction."[1][2][3][6][7][8] Chemical Reviews, 56(1), 1-56. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2063877, 2-Isobutylquinoline-4-carboxylic acid.Link
Sources
- 1. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jocpr.com [jocpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
